In-Depth Technical Guide to the Fundamental Properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene
In-Depth Technical Guide to the Fundamental Properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene (TCB), a key organic material in the field of optoelectronics. This document details its molecular structure, thermal stability, photophysical characteristics, and electrochemical behavior. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, detailed experimental protocols for its synthesis and characterization are provided to facilitate its application in research and development.
Introduction
1,3,5-Tri(9H-carbazol-9-yl)benzene, often abbreviated as TCB, is a star-shaped organic molecule with a central benzene core trisubstituted with carbazole moieties at the 1, 3, and 5 positions. Its unique molecular architecture imparts exceptional electronic and photophysical properties, making it a highly sought-after material for various applications, most notably as a hole-transporting material (HTM) and a phosphorescent host in Organic Light-Emitting Diodes (OLEDs). The rigid and planar carbazole units facilitate efficient charge transport, while the high triplet energy of the molecule allows for effective energy transfer to phosphorescent guest emitters. This guide serves as a detailed resource for understanding and utilizing the core properties of TCB.
Molecular and Physical Properties
The fundamental molecular and physical characteristics of TCB are summarized in the table below, providing a foundational understanding of this material.
| Property | Value | Reference |
| Chemical Name | 1,3,5-Tri(9H-carbazol-9-yl)benzene | N/A |
| Synonyms | TCB, tCP, 1,3,5-Tris(N-carbazolyl)benzene | [1] |
| CAS Number | 148044-07-9 | [2] |
| Molecular Formula | C₄₂H₂₇N₃ | [3] |
| Molecular Weight | 573.68 g/mol | [4] |
| Appearance | White to almost white powder or crystal | |
| Melting Point (Mp) | 325-330 °C | [4] |
Synthesis and Purification
The synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene is typically achieved through a cross-coupling reaction between 1,3,5-tribromobenzene and carbazole. Common catalytic systems for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination.
Synthesis Workflow
Caption: General workflow for the synthesis and purification of TCB.
Experimental Protocol: Ullmann Condensation
A detailed experimental protocol for the Ullmann condensation reaction is as follows:
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Reactant Preparation: In a flame-dried Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), carbazole (3.3 eq), copper(I) iodide (CuI) (0.3 eq), and a suitable ligand such as 1,10-phenanthroline (0.6 eq).
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Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., 1,2-dichlorobenzene or N,N-dimethylformamide) and a base, typically potassium carbonate (K₂CO₃) (6.0 eq).
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature of 180-210 °C for 24-48 hours with vigorous stirring.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
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Extraction: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane or chloroform) and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
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Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or, for high-purity electronic grade material, by gradient sublimation under high vacuum.[2][5]
Thermal Properties
The thermal stability of TCB is a critical parameter for its application in electronic devices, which often operate at elevated temperatures. Key thermal properties are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
| Property | Value |
| Thermal Decomposition Temperature (Td) | > 400 °C (Typical for carbazole derivatives, specific value for TCB not found) |
| Glass Transition Temperature (Tg) | High (Specific value for TCB not found, but related carbazole compounds show high Tg)[8] |
Experimental Protocol: Thermal Analysis
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Thermogravimetric Analysis (TGA): TGA is performed on a sample of TCB (typically 5-10 mg) under a nitrogen atmosphere. The sample is heated from room temperature to a final temperature of around 600-800 °C at a constant heating rate (e.g., 10 °C/min). The temperature at which a 5% weight loss is observed is recorded as the decomposition temperature (Td).[9]
-
Differential Scanning Calorimetry (DSC): DSC measurements are carried out by heating a sample of TCB (typically 2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere. The sample is subjected to a heat-cool-heat cycle, typically from room temperature to above its melting point and back, at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (Tg) and melting point (Mp).[6][9]
Photophysical Properties
The photophysical properties of TCB determine its performance in light-emitting applications. These properties are typically characterized by UV-Vis absorption and photoluminescence spectroscopy.
| Property | Value |
| UV-Vis Absorption (λ_abs) | ~295 nm, ~340 nm (in solution) |
| Photoluminescence Emission (λ_em) | ~360 nm, ~380 nm (in solution) |
| Photoluminescence Quantum Yield (PLQY) | Moderate to high (specific value for TCB not found) |
Experimental Protocol: Photophysical Characterization
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UV-Vis Absorption Spectroscopy: The absorption spectrum of a dilute solution of TCB (typically 10⁻⁵ to 10⁻⁶ M) in a suitable spectroscopic grade solvent (e.g., dichloromethane or tetrahydrofuran) is recorded at room temperature using a dual-beam UV-Vis spectrophotometer.
-
Photoluminescence Spectroscopy: The emission spectrum is recorded for the same solution using a spectrofluorometer. The excitation wavelength is typically set at one of the absorption maxima.
-
Photoluminescence Quantum Yield (PLQY): The PLQY can be determined using an integrating sphere method or a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Electrochemical Properties
The electrochemical properties of TCB, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are crucial for understanding its charge injection and transport capabilities in electronic devices.
| Property | Value | Reference |
| HOMO Energy Level | ~5.8 eV | |
| LUMO Energy Level | ~2.3 eV | |
| Electrochemical Band Gap | ~3.5 eV | N/A |
Electrochemical Characterization Workflow
Caption: Workflow for determining the HOMO energy level of TCB via cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[10]
-
Electrolyte Solution: The measurement is performed in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous solvent (e.g., dichloromethane or acetonitrile). The concentration of TCB is typically in the millimolar range.
-
Measurement: The potential is swept cyclically, and the resulting current is measured. The onset of the first oxidation wave is used to determine the oxidation potential (E_ox).
-
HOMO Level Calculation: The HOMO energy level is calculated from the oxidation potential relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple using the following empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
Applications
The excellent fundamental properties of 1,3,5-Tri(9H-carbazol-9-yl)benzene make it a versatile material in organic electronics.[3]
-
Hole-Transporting Material (HTM) in OLEDs: Its high hole mobility and suitable HOMO level facilitate efficient injection and transport of holes from the anode to the emissive layer.
-
Phosphorescent Host Material in OLEDs: The high triplet energy of TCB allows it to effectively host phosphorescent emitters, preventing back energy transfer and enabling high-efficiency electroluminescence.
-
Organic Photovoltaics (OPVs): Its electron-donating nature and charge transport properties make it a potential component in the active layer of organic solar cells.
-
Fluorescent Sensors: The photophysical properties of TCB can be exploited for the development of chemical sensors.[3]
Conclusion
1,3,5-Tri(9H-carbazol-9-yl)benzene is a cornerstone material in the field of organic electronics, possessing a unique combination of thermal stability, and desirable photophysical and electrochemical properties. This guide has provided a detailed summary of its fundamental characteristics, along with experimental protocols for its synthesis and characterization. The presented data and methodologies are intended to support researchers and professionals in the effective utilization of TCB for the development of next-generation electronic and optoelectronic devices.
References
- 1. 1,3,5-Tris(N-carbazolyl)benzene; 1,3,5-Tris(9-carbazolyl)benzene; 1,3,5-Tri(9H-carbazol-9-yl)benzene; 1,3,5-Tris(carbazol-9-yl)benzene TCB tCP; 9-[3,5-di(carbazol-9-yl)phenyl]carbazole | Chemrio [chemrio.com]
- 2. 1,3,5-Tri(9H-carbazol-9-yl)benzene (purified by sublimation) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Buy 1,3,5-Tri(9H-carbazol-9-yl)benzene | 148044-07-9 [smolecule.com]
- 4. 1,3,5-Tris(N-carbazolyl)benzene 97 148044-07-9 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 10. 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]
